Dipentast

描述

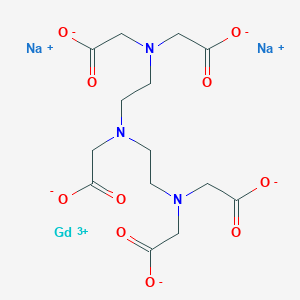

Dipentast, also known as gadolinium sodium diethylenetriamine pentaacetic acid, is a chemical compound with the formula C14H18N3O10.Gd.2Na . This compound is a gadolinium-based contrast agent used primarily in magnetic resonance imaging (MRI) to enhance the visibility of internal body structures.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of gadolinium sodium diethylenetriamine pentaacetic acid involves the reaction of gadolinium chloride with diethylenetriamine pentaacetic acid in the presence of sodium hydroxide. The reaction is typically carried out in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired complex .

Industrial Production Methods: Industrial production of gadolinium sodium diethylenetriamine pentaacetic acid follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and safety of the final product. The compound is then purified through crystallization and filtration techniques before being formulated for medical use .

化学反应分析

Types of Reactions: Gadolinium sodium diethylenetriamine pentaacetic acid primarily undergoes complexation reactions due to the presence of multiple carboxylate and amine groups. These reactions involve the formation of stable complexes with metal ions, which is the basis for its use as a contrast agent in MRI .

Common Reagents and Conditions: The common reagents used in the reactions involving gadolinium sodium diethylenetriamine pentaacetic acid include gadolinium chloride, sodium hydroxide, and diethylenetriamine pentaacetic acid. The reactions are typically carried out in aqueous solutions under controlled temperature and pH conditions to ensure the formation of stable complexes .

Major Products: The major product formed from the reaction of gadolinium chloride with diethylenetriamine pentaacetic acid in the presence of sodium hydroxide is gadolinium sodium diethylenetriamine pentaacetic acid. This complex is highly stable and is used as a contrast agent in MRI .

科学研究应用

Gadolinium sodium diethylenetriamine pentaacetic acid has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry: In chemistry, this compound is used as a chelating agent to form stable complexes with various metal ions. This property makes it useful in analytical chemistry for the detection and quantification of metal ions in different samples .

Biology: In biology, gadolinium sodium diethylenetriamine pentaacetic acid is used in various imaging techniques to study the structure and function of biological tissues. Its ability to enhance the contrast in MRI makes it a valuable tool for researchers studying the anatomy and physiology of different organisms .

Medicine: In medicine, this compound is widely used as a contrast agent in MRI to improve the visibility of internal body structures. It is particularly useful in detecting abnormalities in the brain, spine, and other soft tissues. The compound’s ability to enhance the contrast in MRI images helps in the accurate diagnosis of various medical conditions .

Industry: In the industrial sector, gadolinium sodium diethylenetriamine pentaacetic acid is used in the production of high-purity gadolinium compounds. These compounds are used in various applications, including the manufacturing of electronic devices and the development of new materials .

作用机制

The mechanism of action of gadolinium sodium diethylenetriamine pentaacetic acid involves its ability to form stable complexes with metal ions. When used as a contrast agent in MRI, the compound enhances the relaxation rate of nearby protons, resulting in increased signal intensity in the images. This effect is due to the paramagnetic properties of gadolinium, which creates a large local magnetic field when placed in an external magnetic field .

相似化合物的比较

Gadolinium sodium diethylenetriamine pentaacetic acid is unique in its ability to form highly stable complexes with metal ions, making it an effective contrast agent in MRI. Similar compounds include gadodiamide, gadoterate meglumine, and gadobenate dimeglumine. These compounds also contain gadolinium and are used as contrast agents in MRI, but they differ in their chemical structures and stability .

List of Similar Compounds:- Gadodiamide

- Gadoterate meglumine

- Gadobenate dimeglumine

Each of these compounds has unique properties that make them suitable for specific imaging applications. gadolinium sodium diethylenetriamine pentaacetic acid is particularly valued for its high stability and effectiveness as a contrast agent .

生物活性

Dipentast, a gadolinium-containing compound, is primarily investigated within the context of Gadolinium Neutron Capture Therapy (GdNCT). This therapy leverages the unique properties of gadolinium to enhance the effectiveness of neutron capture in treating various cancers. This article synthesizes findings from multiple studies, focusing on the biological activity of this compound, its efficacy in cancer treatment, and relevant case studies.

Overview of Gadolinium Neutron Capture Therapy (GdNCT)

GdNCT utilizes gadolinium's high neutron capture cross-section to induce localized radiation damage to tumor cells upon neutron irradiation. The mechanism is based on the absorption of thermal neutrons by gadolinium isotopes, which subsequently release high-energy photons that can induce cell death in nearby cancer cells. This compound is one of the compounds that have been tested for its potential in this therapeutic approach.

The primary mechanism through which this compound exerts its biological effects involves:

- Neutron Capture : Gadolinium isotopes capture thermal neutrons and release gamma radiation, leading to cellular damage.

- Cellular Uptake : The compound's design facilitates its uptake by tumor cells, enhancing localized radiation effects.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects on various cancer cell lines. For instance:

| Cell Line | Gd Concentration (mM) | Effect Observed |

|---|---|---|

| Sk-Mel-28 (melanoma) | 0–30 | Increased cancer-cell death with higher Gd concentration. |

| C6 (glioma) | 500-2500 | Dose-dependent increase in cell death observed. |

These results indicate that higher concentrations of this compound correlate with increased cytotoxicity against cancer cells.

In Vivo Studies

In vivo experiments have further validated the efficacy of this compound in animal models:

| Animal Model | Tumor Type | Gd Dosage | Outcome |

|---|---|---|---|

| Mice | Jensen sarcoma | 13,750 ppm | Complete regression in ~80% of treated subjects. |

| Dogs | Melanoma | 10–12 μg 157Gd/mL | Limited effectiveness compared to other therapies. |

| Mice | B16 melanoma | 2400 μg Gd/mouse | Significant tumor growth suppression noted. |

These findings suggest that while this compound shows promise in certain contexts, its effectiveness may vary based on tumor type and treatment conditions.

Veterinary Applications

A notable study involved administering Gd-DTPA (a component related to this compound) in veterinary patients with spontaneous tumors. The results indicated mild toxicity but limited tumor regression, highlighting the need for further research into more effective formulations:

"Overall clinical improvement after treatment was only temporary" .

Comparative Studies

Comparative studies between this compound and other Gd-based agents have shown varying degrees of effectiveness. For example, Gd-BOPTA demonstrated superior tumor uptake compared to Gd-DTPA, suggesting that modifications to the chemical structure could enhance therapeutic outcomes .

Challenges and Future Directions

Despite promising results, several challenges remain in optimizing this compound for clinical use:

- Toxicity Management : While generally mild, toxicity associated with gadolinium compounds needs careful monitoring.

- Formulation Improvements : Research into alternative formulations or combinations with other therapeutic agents may yield better results.

- Clinical Trials : More extensive clinical trials are necessary to establish standardized treatment protocols and assess long-term outcomes.

属性

IUPAC Name |

disodium;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;gadolinium(3+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N3O10.Gd.2Na/c18-10(19)5-15(1-3-16(6-11(20)21)7-12(22)23)2-4-17(8-13(24)25)9-14(26)27;;;/h1-9H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25)(H,26,27);;;/q;+3;2*+1/p-5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROUMCEKNYIDPPZ-UHFFFAOYSA-I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN(CC(=O)[O-])CC(=O)[O-])N(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Gd+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18GdN3Na2O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

591.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92923-64-3 | |

| Record name | Gadolinium sodium diethylenetriamine pentaacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092923643 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GADOLINIUM SODIUM DIETHYLENETRIAMINE PENTAACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FT4LC4U78M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。